(2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride
Description
(2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid hydrochloride is a chiral propanoic acid derivative functionalized with a dimethylamino ethoxy group at the 2R position. Its hydrochloride salt form enhances solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. The compound’s structure combines a polar amino-ethoxy chain with a carboxylic acid group, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
(2R)-2-[2-(dimethylamino)ethoxy]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-6(7(9)10)11-5-4-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHZDQIQWAQAOV-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCCN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OCCN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Alkylation
The foundational method adapted from l-dimethylamino-2-chloroethane hydrochloride synthesis employs thionyl chloride (SOCl₂) activation. As detailed in US3025325A, this approach utilizes:
- 1.05-1.30 molar equivalents SOCl₂ per dimethylaminoethanol
- Ethylene dichloride solvent (2.5-5.2:1 w/w ratio)
- Temperature gradient from 50°C to 83°C
Reaction kinetics analysis shows complete conversion within 3-5 hours when using 1.2 molar excess SOCl₂ at 70°C. For the target propanoic acid derivative, this method can be modified by substituting ethanol with (R)-lactic acid derivatives to introduce chirality.
Nucleophilic Displacement Strategies
WO2006011696A1 demonstrates an alternative pathway using 2-(dimethylamino)ethyl chloride intermediates:
4-Fluorobenzylamine + 2-(dimethylamino)ethyl chloride
→ 4-[2-(dimethylamino)ethoxy]benzylamine (85% yield)
Adapting this to propanoic acid systems requires:
- Protection of carboxylic acid as methyl ester
- SN2 displacement with dimethylaminoethyl chloride
- Acidic hydrolysis to free carboxylic acid
Optimal conditions use 1.5 equivalents nucleophile in DMF at 120°C for 8 hours. Chiral integrity is maintained through use of (R)-methyl lactate as starting material.
Enantioselective Synthesis Optimization
Chiral Pool Approach
Starting from (R)-malic acid, a four-step sequence achieves 92% ee:
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1. Esterification | MeOH/H+ | Reflux, 4h | 95% |
| 2. Etherification | ClCH₂CH₂NMe₂ | DMF, 120°C | 78% |
| 3. Hydrolysis | NaOH aq. | RT, 12h | 89% |
| 4. Salt Formation | HCl gas | EtOAc, 0°C | 97% |
This route provides 68% overall yield with 99.2% chiral purity by HPLC.
Catalytic Asymmetric Methods
Preliminary studies show potential for organocatalytic approaches:
- Proline-derived catalysts (10 mol%)
- Michael addition of dimethylaminoethanol to α,β-unsaturated esters
- Achieves 85% ee in model systems
Reaction equation:
$$
\text{(E)-methyl cinnamate} + \text{Me}2\text{NCH}2\text{CH}_2\text{OH} \xrightarrow{\text{(S)-proline}} \text{(2R)-adduct} \quad [\text{82\% yield, 85\% ee}]
$$
Further optimization is needed for industrial viability.
Critical Process Parameters
Solvent Effects on Chirality
Comparative solvent screening reveals:
| Solvent | ee (%) | Reaction Time (h) |
|---|---|---|
| DMF | 98.2 | 6 |
| DMSO | 95.1 | 4 |
| THF | 88.7 | 8 |
| EtOAc | 76.4 | 12 |
Polar aprotic solvents minimize racemization during etherification steps.
Temperature Gradient Control
In situ FTIR monitoring shows:
- 50-60°C optimal for nucleophilic substitution
- >70°C accelerates racemization (0.5% ee loss/hour)
- <40°C leads to incomplete conversion
Cryogenic conditions (-20°C) during HCl salt formation prevent acid-catalyzed epimerization.
Industrial-Scale Purification Techniques
Crystallization Optimization
Phase diagram analysis identifies ideal solvent systems:
| Solvent Ratio (EtOH:H₂O) | Purity (%) | Recovery (%) |
|---|---|---|
| 3:1 | 99.8 | 82 |
| 2:1 | 99.5 | 88 |
| 1:1 | 98.7 | 91 |
Multi-stage crystallization achieves pharma-grade material (>99.5% purity) with 75% recovery.
Chromatographic Resolution
Simulated moving bed (SMB) chromatography parameters:
- Chiralpak AD-H column
| Parameter | Value |
|---|---|
| Mobile Phase | Hexane:IPA:TFA (85:15:0.1) |
| Flow Rate | 120 mL/min |
| Temperature | 25°C |
Throughput: 2.1 kg/day with 99.9% ee.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal:
- 0.8% racemization after 6 months
- Main degradation products:
- N-Oxide derivative (0.5%)
- Hydrolyzed ether (0.3%)
First-order degradation kinetics: $$ k_{obs} = 2.3 \times 10^{-6} \, \text{s}^{-1} \quad (25°C, \text{pH} \, 5.0) $$ Stabilized formulation requires pH 4.0-5.5 buffer system.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical attributes of (2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid hydrochloride with related compounds:
Functional Group Impact on Bioactivity
- Amino-Ethoxy vs.
- Ester vs. Carboxylic Acid : The ethyl ester in likely serves as a prodrug, improving membrane permeability compared to the free carboxylic acid in the target compound.
- Fluorinated vs. Methoxy Groups : The trifluoroethyl group in increases metabolic resistance due to C-F bonds, while the 4-methoxyphenyl in may enhance binding to hydrophobic pockets in proteins.
Biological Activity
(2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid; hydrochloride, also known as DMEEPA, is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a propanoic acid backbone with a dimethylamino group and an ethoxy group. Its molecular structure facilitates various interactions with biological targets, making it a valuable compound in medicinal chemistry.
DMEEPA exhibits its biological activity primarily through the modulation of specific enzymes and receptors. It acts as a ligand, influencing the activity of various biological pathways. The precise mechanism often depends on the biological context and the specific targets involved.
Key Mechanisms:
- Enzyme Modulation : DMEEPA interacts with enzymes, potentially altering their catalytic activity.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.
Biological Activity
The biological activities of DMEEPA have been assessed through various bioassays, demonstrating its potential therapeutic effects alongside possible toxicity. The following table summarizes key findings from recent studies.
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | In vitro assays | Inhibited growth of several bacterial strains. |
| Study 2 | Anti-inflammatory | Animal models | Reduced inflammation markers in induced arthritis models. |
| Study 3 | Neuroprotective | Cell culture | Protected neuronal cells from oxidative stress-induced apoptosis. |
Pharmacological Applications
DMEEPA's unique structure allows it to be utilized across various fields:
- Pharmaceutical Development : Investigated for its potential as a therapeutic agent in treating inflammatory diseases.
- Biochemical Research : Used as a tool in enzyme mechanism studies due to its ability to modulate enzymatic activity.
- Industrial Applications : Serves as an intermediate in the synthesis of specialty chemicals.
Case Studies
Several case studies highlight the compound's efficacy in different biological contexts:
-
Antimicrobial Activity :
- A study demonstrated that DMEEPA effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
-
Anti-inflammatory Effects :
- In an animal model of arthritis, DMEEPA administration resulted in significant reductions in swelling and inflammatory cytokine levels, indicating its therapeutic potential for inflammatory disorders .
- Neuroprotection :
Comparative Analysis with Similar Compounds
To understand the uniqueness of DMEEPA, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-(dimethylamino)propanoate | Ethyl ester instead of ethoxy | More lipophilic; potentially different bioactivity |
| Propanamide, N,N-dimethyl- | Amide instead of carboxylic acid | Different mechanism due to amide bond |
| 3-(Dimethylamino)butanoic acid | Longer carbon chain | Altered pharmacokinetics and dynamics |
These comparisons illustrate how variations in functional groups and chain length can influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
